molecular formula C14H12N4O2S2 B10866302 (2E)-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10866302
M. Wt: 332.4 g/mol
InChI Key: WGJMYLGBGDZEBV-AATRIKPKSA-N
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Description

N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE is a complex organic compound with the molecular formula C14H12N4O2S2 . This compound features a pyridine ring, a thienyl group, and a hydrazine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE typically involves the reaction of 3-pyridinecarboxylic acid hydrazide with 2-thiophenecarboxaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, its hydrazine moiety allows it to act as a nucleophile, participating in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE is unique due to its combination of a pyridine ring and a thienyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research .

Properties

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

(E)-N-[(pyridine-3-carbonylamino)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C14H12N4O2S2/c19-12(6-5-11-4-2-8-22-11)16-14(21)18-17-13(20)10-3-1-7-15-9-10/h1-9H,(H,17,20)(H2,16,18,19,21)/b6-5+

InChI Key

WGJMYLGBGDZEBV-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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